molecular formula C16H19NO6 B3170469 Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate CAS No. 943641-43-8

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate

Cat. No.: B3170469
CAS No.: 943641-43-8
M. Wt: 321.32 g/mol
InChI Key: BEDQPUSLSIQSOQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate ( 943641-43-8) is a specialized organic compound with the molecular formula C16H19NO6 and a molecular weight of 321.33 g/mol . This molecule integrates a protected benzoate ester with a 1,4-dicarbonyl sidechain, making it a valuable synthetic intermediate (building block) in organic and medicinal chemistry. The tert-butyloxycarbonyl (Boc) group on the aromatic amine provides a robust yet reversible protective function, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization . The presence of the 4-methoxy-3,4-dioxobutanoyl moiety is a key structural feature, as this β-ketoester functionality is highly reactive and can participate in various cyclization reactions, including the formation of heterocyclic scaffolds common in many bioactive molecules. Its structure suggests potential applications as a precursor in the synthesis of complex aromatic γ-amino acids, which are valuable for constructing peptide-based frameworks and functional materials . Furthermore, derivatives of 4-aminobenzoate ester have demonstrated significant biological activity in research, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a prominent target in anticancer drug discovery . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, utilizing standard safety practices and personal protective equipment.

Properties

IUPAC Name

tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-14(20)10-7-5-6-9(13(10)17)11(18)8-12(19)15(21)22-4/h5-7H,8,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDQPUSLSIQSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1N)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703093
Record name tert-Butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943641-43-8
Record name tert-Butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate typically involves multi-step organic reactions One common method includes the esterification of 2-amino-3-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-dioxobutanoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the methoxy-dioxobutanoyl moiety, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic properties against various cancer cell lines. The presence of the dioxobutanoyl group may enhance its ability to induce apoptosis in tumor cells.
  • Neuroprotective Effects : Research indicates that derivatives of this compound could cross the blood-brain barrier, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules through various reactions such as acylation and amination.
  • Reagent in Chemical Reactions : Its functional groups allow it to participate in diverse chemical reactions, including nucleophilic substitutions and cyclization processes.

Biochemical Applications

In biochemistry, the compound's unique structure allows for various applications:

  • Enzyme Inhibition Studies : It can be employed as an inhibitor in enzyme assays to study enzyme kinetics and mechanisms.
  • Drug Development : The compound's ability to modulate biological pathways makes it a candidate for further development into pharmaceuticals targeting specific diseases.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the cytotoxic effects of similar compounds on breast cancer cell lines. The results indicated that modifications to the dioxobutanoyl moiety significantly enhanced potency, suggesting that this compound could be optimized for greater efficacy against cancer cells.

Case Study 2: Neuroprotective Potential

Research conducted at a leading university examined the neuroprotective effects of related compounds in models of oxidative stress. The findings showed that these compounds could reduce neuronal death and improve cognitive function in animal models, indicating potential for treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy-dioxobutanoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences

Backbone Complexity: The target compound features a benzoate core with a dioxobutanoyl-methoxy side chain, whereas VCP333 incorporates a thienoazepine heterocycle linked to a chlorobenzoyl group. The thienoazepine ring in VCP333 enhances rigidity and may improve receptor binding specificity compared to the flexible dioxobutanoyl chain in the target compound .

Substituent Effects: The 4-methoxy-3,4-dioxobutanoyl group in the target compound introduces electron-withdrawing ketones and a methoxy donor, which could facilitate polar interactions with receptors. In contrast, VCP333’s 4-chlorobenzoyl group provides lipophilic and electron-deficient characteristics, favoring hydrophobic binding pockets .

Tert-butyl Ester: Both compounds share a tert-butyl ester, which enhances membrane permeability. However, VCP333’s thienoazepine scaffold may offset solubility limitations imposed by the chlorine substituent, whereas the target compound’s polar dioxobutanoyl group could improve aqueous solubility relative to VCP333 .

Physicochemical Properties

  • Solubility : The target compound’s ketone and methoxy groups likely enhance polarity, improving solubility in polar aprotic solvents (e.g., DMSO) compared to VCP333’s hydrophobic chlorine and aromatic systems.
  • Metabolic Stability : The tert-butyl ester in all three compounds resists enzymatic hydrolysis, prolonging half-life in vivo.

Biological Activity

Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₁O₅
  • Molecular Weight : 341.45 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that the compound may exert its effects through:

  • Antioxidant Activity : The presence of methoxy and dioxobutanoate groups may enhance the compound's ability to scavenge free radicals.
  • Cytotoxicity : Research indicates potential cytotoxic effects against certain cancer cell lines, which could be explored further for anticancer applications.

Antioxidant Activity

Studies have demonstrated that similar compounds exhibit significant antioxidant properties. For instance, tert-butyl derivatives often show a strong ability to reduce oxidative stress in cells.

Cytotoxic Effects

Research involving related compounds has shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structural motifs have been tested against various cancer lines, revealing dose-dependent cytotoxicity.

Data Table: Comparative Biological Activities

Compound NameAntioxidant ActivityCytotoxicity (IC50)References
This compoundModerateTBD
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoateHigh>100 µg/mL
3-tert-butyl-4-hydroxyanisole (BHA)High30 µg/mL (with TPA)

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed the cytotoxic effects of tert-butyl derivatives on various cancer cell lines using MTT assays. The results indicated that compounds with similar structures exhibited significant inhibition of cell growth, suggesting potential for further development as anticancer agents.
  • Antioxidant Evaluation :
    • In vitro assays demonstrated that compounds with the tert-butyl group showed considerable antioxidant activity through DPPH and FRAP assays. These findings highlight the potential of this compound in mitigating oxidative damage.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. For example:

Amino Group Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amino functionality. This is achieved by reacting the free amine with di-tert-butyl dicarbonate in anhydrous DMF under nitrogen, analogous to methods described for tert-butyl ester syntheses .

Acylation : Introduce the 4-methoxy-3,4-dioxobutanoyl moiety via nucleophilic acyl substitution. Reaction conditions (e.g., anhydrous DMF, catalytic DMAP, and room temperature) are critical to avoid side reactions like ester hydrolysis .

  • Key Factors :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction homogeneity.
  • Temperature Control : Room temperature minimizes decomposition of sensitive intermediates.
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product (yields ~65–75%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • tert-Butyl Group : A singlet at δ 1.45 ppm (9H) in ¹H NMR and a quaternary carbon at ~80 ppm in ¹³C NMR confirm the Boc group .
  • Acyl Signals : The 3,4-dioxobutanoyl moiety shows carbonyl resonances at δ 170–175 ppm (¹³C) and methoxy protons at δ 3.8–4.0 ppm (¹H) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+) verifies molecular ion peaks (calculated for C₁₆H₂₀N₂O₆: 336.13 g/mol).
  • IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (amide/ketone) confirm functional groups .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Re-evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) in DFT calculations to better model electron-withdrawing effects of the dioxobutanoyl group.
  • Cross-Validation : Use multiple techniques (e.g., 2D NMR like HSQC and HMBC) to resolve ambiguities in proton-carbon correlations. For example, HMBC can clarify coupling between the methoxy group and the dioxobutanoyl carbonyl .
  • Crystallography : If crystals are obtainable, X-ray diffraction provides definitive structural confirmation, especially for stereochemical assignments .

Q. How can researchers optimize the tert-butyl protection/deprotection steps in multi-step syntheses involving this compound?

  • Methodological Answer :
  • Protection : Use Boc-anhydride in DMF with catalytic DMAP at 0°C to minimize side reactions. Monitor completion via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .
  • Deprotection : Acidic conditions (e.g., TFA/DCM, 1:4 v/v, 2 h) selectively remove the Boc group without cleaving the ester or dioxobutanoyl moieties. Neutralize with NaHCO₃ post-deprotection to prevent acid-induced degradation .
  • Yield Optimization : Conduct kinetic studies to identify rate-limiting steps (e.g., Boc cleavage) and adjust stoichiometry or reaction time accordingly.

Safety and Handling

Q. What safety considerations are paramount when handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, general precautions for tert-butyl esters and dioxobutanoyl derivatives include:
  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, TFA) .
  • Waste Disposal : Quench reaction mixtures with aqueous base (e.g., NaOH) before disposal to neutralize acidic byproducts .

Applications in Research

Q. What role does this compound play in synthesizing complex heterocyclic systems?

  • Methodological Answer : The tert-butyl ester acts as a sterically hindered protecting group, enabling selective functionalization of the amino and dioxobutanoyl groups. For example:
  • Heterocycle Formation : React the free amine with benzoylisothiocyanate (as in ) to form thioamide intermediates, which cyclize under basic conditions to yield thiazole derivatives.
  • Cross-Coupling : Suzuki-Miyaura reactions using boronic acid pinacol esters (e.g., 4-benzyloxyphenylboronic acid ester ) can append aromatic systems to the dioxobutanoyl chain for drug discovery applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate
Reactant of Route 2
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Tert-butyl 2-amino-3-(4-methoxy-3,4-dioxobutanoyl)benzoate

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